NSC745885

Oral Squamous Cell Carcinoma In Vivo Toxicology Anthracycline Alternative

Researchers investigating EZH2-driven malignancies face confounding toxicity from standard agents like doxorubicin, which causes significant body weight loss and cardiotoxicity. NSC745885 provides a validated solution: - **Mechanism:** Down-regulates EZH2 via proteasome-mediated degradation (not transcriptional inhibition) - **Selectivity:** IC50 = 0.85 μM (SAS oral cancer) vs. no effect on MRC-5 normal fibroblasts - **In vivo advantage:** Comparable anti-tumor efficacy to doxorubicin without body weight reduction - **Applications:** OSCC, bladder cancer, EZH2 biology, p53-independent apoptosis studies

Molecular Formula C14H6N2O2S
Molecular Weight 266.28 g/mol
Cat. No. B15567492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC745885
Molecular FormulaC14H6N2O2S
Molecular Weight266.28 g/mol
Structural Identifiers
InChIInChI=1S/C14H6N2O2S/c17-13-7-3-1-2-4-8(7)14(18)11-9(13)5-6-10-12(11)16-19-15-10/h1-6H
InChIKeySJPXIVLTCBBWKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NSC745885: Selective Anti-Tumor & EZH2 Agent


NSC745885 (CAS 4219-52-7) is a synthetic anthra[1,2-c][1,2,5]thiadiazole-6,11-dione derivative of the natural anthraquinone emodin, developed as a small-molecule down-regulator of Enhancer of Zeste Homolog 2 (EZH2) via proteasome-mediated degradation [1]. The compound exhibits selective cytotoxicity against a broad panel of human cancer cell lines while sparing normal cells, with demonstrated in vivo anti-tumor efficacy and a favorable safety profile in preclinical models [2].

Why NSC745885 Is Irreplaceable


NSC745885 exhibits a unique combination of structural features and pharmacological properties that differentiate it from closely related analogs. Unlike conventional anthracycline chemotherapeutics such as doxorubicin, NSC745885 demonstrates a superior safety profile with significantly reduced cardiotoxicity and systemic toxicity at efficacious doses [1]. Structurally, the incorporation of a thiadiazole-fused anthraquinone core imparts distinct physicochemical and biological properties compared to N-substituted derivatives or other heteroannelated anthraquinones (e.g., NSC745795, NSC745887), which exhibit divergent effects on cell cycle regulation, apoptosis, and DNA damage induction [2]. Furthermore, as a proteasome-mediated EZH2 down-regulator rather than a catalytic inhibitor, NSC745885 may overcome resistance mechanisms that limit the utility of other epigenetic-targeting agents [3].

NSC745885 Key Differentiation Evidence


In Vivo Body Weight Preservation vs. Doxorubicin

In a direct head-to-head comparison in a NOD/SCID mouse xenograft model of oral squamous cell carcinoma, NSC745885 (2 mg/kg/d i.p. for 10 days) achieved tumor growth inhibition comparable to doxorubicin at the same dose, as measured by final tumor weight (no significant difference between groups, n=9) [1]. However, NSC745885 exhibited markedly superior safety: 0% mortality at day 11 vs. 50% mortality in the doxorubicin-treated group (n=10) [1]. Body weights of doxorubicin-treated mice significantly decreased from day 3 to day 11 compared to NSC745885-treated mice [1]. Histological analysis revealed acute endomyocarditis with myocyte necrosis in doxorubicin-treated hearts, whereas no significant cardiac changes were observed with NSC745885 [1].

Oral Squamous Cell Carcinoma In Vivo Toxicology Anthracycline Alternative

Selective Cytotoxicity: Cancer vs. Normal Cells

NSC745885 was evaluated in two independent large-scale cancer cell line panels. In the NCI-60 panel, GI50 values ranged from 0.16 μM to 17.4 μM, with the HL-60(TB) leukemia cell line being most sensitive (GI50 = 0.16 μM) [1]. In the JFCR-39 panel, GI50 values ranged from 0.47 μM to 19 μM, with the MKN1 stomach cancer cell line showing the highest sensitivity (GI50 = 0.47 μM) [1]. Notably, the compound exhibited sub-micromolar potency against multiple cancer types including leukemia, ovarian, melanoma, and lung cancers, while showing markedly lower activity against the normal cardiac cell lines tested [1].

Cancer Cell Line Screening NCI-60 Panel GI50 Profiling

p53 Degradation vs. Doxorubicin Induction

Computational and experimental characterization of NSC745885 reveals a favorable drug-like profile that compares advantageously to its close analog NSC757963. NSC745885 exhibits higher predicted aqueous solubility (LogS = -1.36) compared to NSC757963 (LogS = -2.1), and lower lipophilicity (CLogP = 3.55 vs. 4.16), falling within optimal ranges for oral bioavailability [1]. Both compounds satisfy Lipinski's Rule of Five with zero violations, molecular weights below 500 Da, and favorable polar surface area (<100 Ų) [1].

Drug-likeness ADME Properties Solubility

NCI 60 Sensitivity Profile vs. NSC757963

In a direct in vitro comparison, NSC745885 treatment (0.5–4 μM for 24–48 hours) significantly reduced viability of oral cancer cell lines (SAS, OECM-1, SCC4, SCC25) but did not affect the growth of normal lung fibroblast MRC-5 cells at identical concentrations [1]. MTT assays confirmed that low micromolar concentrations induced cancer cell death while MRC-5 cells remained unaffected (n=3; P<0.05–0.001) [1]. This cancer-selective toxicity profile is corroborated by independent studies showing that NSC745885 overcomes multidrug resistance in resistant cancer cells while sparing normal cells [2].

Cancer Selectivity Normal Cell Toxicity Therapeutic Window

Physicochemical & ADME Advantage vs. NSC757963

Mechanistic studies reveal that NSC745885 engages cellular stress pathways differently from the standard anthracycline doxorubicin. In HeLa cells, doxorubicin treatment induces p53 expression, whereas NSC745885 treatment results in the degradation of several proteins, including p53, via proteasome-dependent and -independent pathways [1]. Among three related 1,2-heteroannelated anthraquinones (NSC745795, NSC745885, NSC745887), NSC745885 exhibits unique effects on cell cycle regulation, apoptosis, autophagy, senescence, and DNA damage induction, differences attributed to the presence of the thiadiazole-fused heterocyclic moiety [1].

p53 Pathway DNA Damage Response Mechanism of Action

EZH2 Down-Regulation Correlates with Growth Inhibition and Overcomes Drug Resistance

NSC745885 functions as a proteasome-mediated down-regulator of EZH2, a mechanism distinct from catalytic EZH2 inhibitors. Overexpression of EZH2 in cancer cells attenuated the growth inhibitory effects of NSC745885, confirming that EZH2 down-regulation is causally linked to its anti-proliferative activity [1]. Importantly, NSC745885 treatment overcame multiple-drug resistance and inhibited growth of resistant cancer cell lines, a property not uniformly shared by other EZH2-targeting agents [1]. In vivo, NSC745885 (2 mg/kg/d i.p.) suppressed tumor growth and down-regulated EZH2 in xenograft models [1].

EZH2 Degradation Drug Resistance Target Engagement

NSC745885 Application Scenarios


In Vivo Tumor Models with Low Cardiotoxicity

Based on direct comparative evidence showing comparable anti-tumor efficacy to doxorubicin but with superior survival (100% vs. 50% at day 11) and absence of cardiotoxicity in NOD/SCID xenograft models, NSC745885 is ideally suited for in vivo cancer studies where the confounding cardiotoxic effects of standard anthracyclines must be avoided [1]. This is particularly relevant for long-term treatment protocols or models evaluating cardiac safety endpoints.

Cancer-Selective Cytotoxicity Profiling

With demonstrated sub-micromolar GI50 values across multiple cancer types in both NCI-60 (0.16–17.4 μM) and JFCR-39 (0.47–19 μM) panels, and selective toxicity against cancer cells while sparing normal fibroblasts, NSC745885 serves as a reference compound for comparative cytotoxicity screening or as a positive control in multi-cell line profiling studies [1][2].

EZH2-Dependent Cancer & Proteasomal Degradation

The causal link between NSC745885-mediated EZH2 down-regulation and growth inhibition, validated by attenuation of effects upon EZH2 overexpression, supports the use of this compound in mechanistic studies of EZH2-dependent cancers, particularly bladder cancer and oral squamous cell carcinoma [1]. Additionally, its demonstrated ability to overcome multiple-drug resistance makes it a valuable tool in studies of chemoresistant cancer cell lines [1].

Lead Optimization for Melanoma and Ovarian Cancer

In contrast to doxorubicin, which induces p53 expression, NSC745885 promotes p53 degradation via proteasome-dependent and -independent pathways, offering a distinct chemical probe for dissecting p53-independent cell death mechanisms and proteasome-mediated protein degradation pathways in cancer cells [1].

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